REACTION_CXSMILES
|
P1(OCC)[O:6][CH2:5][C:4]([CH2:9][CH3:10])([CH2:7][Br:8])[CH2:3][O:2]1.BrCC1C=CC(CBr)=CC=1>>[CH2:9]([C:4]([CH2:7][Br:8])([CH2:5][OH:6])[CH2:3][OH:2])[CH3:10]
|
Name
|
2-Ethyl-2-bromomethyltrimethylene ethyl phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P1(OCC(CO1)(CBr)CC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with an air condenser and a nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
leaving a white solid
|
Type
|
WASH
|
Details
|
The solid was washed with two 100 ml
|
Type
|
WAIT
|
Details
|
The powder was boiled in benzene-acetone (50/50) for several minutes
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CO)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |